(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457896
InChI: InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC17457896

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1
Standard InChI Key PLUWVUSFPGLDMG-CAHLUQPWSA-N
Isomeric SMILES C1CNC[C@]2([C@@H]1C2)C(=O)O
Canonical SMILES C1CNCC2(C1C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid belongs to the azabicyclic family, featuring a seven-membered bicyclo[4.1.0]heptane framework with a nitrogen atom at position 3 and a carboxylic acid group at position 1. The molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol (or 177.63 g/mol for its hydrochloride salt). The stereochemistry at positions 1 and 6 ((1S,6R)) creates a distinct three-dimensional conformation critical for biological interactions.

Table 1: Key Structural Attributes

PropertyDescription
Bicyclic System[4.1.0] (cyclohexane fused to cyclopropane)
Functional GroupsCarboxylic acid (-COOH) at C1, secondary amine (-NH-) at N3
Stereochemistry(1S,6R) configuration ensures chiral specificity
SolubilityHydrochloride salt enhances aqueous solubility (>50 mg/mL in polar solvents)

The compound’s ring strain, arising from the cyclopropane moiety, influences its reactivity and metabolic stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves palladium-catalyzed cyclization of pre-functionalized precursors. A representative pathway includes:

  • Precursor Preparation: Linear amines with appropriate protecting groups (e.g., tert-butoxycarbonyl, Boc) are functionalized with cyclopropane-forming moieties.

  • Cyclization: Palladium catalysts (e.g., Pd(OAc)₂) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate intramolecular C–N bond formation under inert atmospheres.

  • Deprotection and Acidification: Removal of protecting groups followed by treatment with HCl yields the hydrochloride salt.

Industrial Manufacturing

Industrial processes prioritize scalability and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic Systems: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in large batches.

  • Purification: Recrystallization or chromatography ensures >95% enantiomeric purity.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: The carboxylic acid group is resistant to further oxidation, but the cyclopropane ring undergoes cleavage with strong oxidants (e.g., KMnO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, altering solubility and bioactivity.

Substitution Reactions

The secondary amine at N3 participates in nucleophilic substitutions with alkyl halides or acyl chlorides, enabling derivatization for structure-activity relationship (SAR) studies.

Biological Activities and Pharmacological Effects

Neuropharmacological Interactions

Derivatives of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid exhibit triple reuptake inhibition (TRI) by targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . In preclinical models, these compounds demonstrate:

  • High Potency: Submicromolar IC₅₀ values for SERT, NET, and DAT .

  • Blood-Brain Barrier Penetration: Bioavailability >80% in rodent models .

Case Study: Analgesic Efficacy

In vivo microdialysis studies revealed that derivative 17 (6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane) reduced pain responses by 60% in neuropathic pain models via DAT modulation .

Enzyme Inhibition

The compound’s bicyclic core inhibits glycosidases, enzymes critical for carbohydrate metabolism:

  • β-Glucosidase: 43% inhibition at 5 mM.

  • β-Mannosidase: Paradoxical activation (148% activity at 5 mM), suggesting allosteric modulation.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The TRI activity of (1S,6R)-3-azabicyclo[4.1.0]heptane derivatives positions them as candidates for:

  • Antidepressants: Dual action on serotonin and norepinephrine pathways .

  • Analgesics: Non-opioid mechanisms for chronic pain management .

Antimicrobial Agents

Preliminary studies indicate synergistic effects with β-lactam antibiotics against multidrug-resistant Staphylococcus aureus, likely due to enzyme inhibition.

Comparative Analysis with Structural Analogues

Stereochemical vs. Racemic Forms

  • (1S,6R) vs. (1R,6S): The (1S,6R) enantiomer shows 10-fold higher affinity for SERT compared to its mirror image.

  • Racemic Mixtures: Reduced efficacy in receptor occupancy studies due to competitive binding.

Table 2: Stereochemical Impact on Bioactivity

Parameter(1S,6R) IsomerRacemic Mixture
SERT Binding (Ki)12 nM150 nM
Metabolic Half-Life4.2 hours2.1 hours
Analgesic ED₅₀5 mg/kg20 mg/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator